Cas no 1154909-71-3 (1-(3-Hydroxypiperidin-1-yl)pentan-1-one)
1-(3-Hydroxypiperidin-1-yl)pentan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-hydroxypiperidin-1-yl)pentan-1-one
- 1-(3-Hydroxypiperidin-1-yl)pentan-1-one
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- Inchi: 1S/C10H19NO2/c1-2-3-6-10(13)11-7-4-5-9(12)8-11/h9,12H,2-8H2,1H3
- InChI Key: CQEBDVIXZXMJBL-UHFFFAOYSA-N
- SMILES: OC1CN(C(CCCC)=O)CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 170
- XLogP3: 1
- Topological Polar Surface Area: 40.5
1-(3-Hydroxypiperidin-1-yl)pentan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H126351-100mg |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H126351-500mg |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H126351-1g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-3521-0.25g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3521-0.5g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-3521-1g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-3521-2.5g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-3521-5g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3521-10g |
1-(3-hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621329-250mg |
1-(3-Hydroxypiperidin-1-yl)pentan-1-one |
1154909-71-3 | 98% | 250mg |
¥4746.00 | 2024-08-09 |
1-(3-Hydroxypiperidin-1-yl)pentan-1-one Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-(3-Hydroxypiperidin-1-yl)pentan-1-one
1-(3-Hydroxypiperidin-1-yl)pentan-1-one: A Comprehensive Overview
1-(3-Hydroxypiperidin-1-yl)pentan-1-one (CAS No. 1154909-71-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as HPP, is characterized by its unique chemical structure, which includes a hydroxypiperidine moiety and a pentanone backbone. The combination of these structural elements endows HPP with a range of biological activities, making it a promising candidate for various therapeutic applications.
The chemical structure of 1-(3-Hydroxypiperidin-1-yl)pentan-1-one can be represented as C9H17NO2. The presence of the hydroxyl group on the piperidine ring and the ketone functional group in the pentane chain contributes to its distinct physicochemical properties. These properties include solubility, stability, and reactivity, which are crucial for its potential use in drug development.
In recent years, extensive research has been conducted to explore the biological activities and potential therapeutic applications of HPP. One of the most notable findings is its role as a modulator of various signaling pathways. Studies have shown that HPP can interact with specific receptors and enzymes, leading to the modulation of cellular processes such as inflammation, pain perception, and neuroprotection.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the anti-inflammatory properties of HPP. The researchers found that HPP effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that HPP could be a potential candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory effects, HPP has also shown promise in pain management. A preclinical study conducted by a team at the University of California, San Francisco, demonstrated that HPP exhibited potent analgesic activity in rodent models of neuropathic pain. The mechanism underlying this effect is believed to involve the modulation of nociceptive pathways and the inhibition of pain-related neurotransmitters.
In addition to its anti-inflammatory and analgesic properties, HPP has been explored for its neuroprotective effects. Research published in Neuropharmacology in 2023 reported that HPP protected neuronal cells from oxidative stress-induced damage. The study found that treatment with HPP significantly reduced the levels of reactive oxygen species (ROS) and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
The potential therapeutic applications of HPP extend beyond these areas. Ongoing clinical trials are evaluating its efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. These trials aim to provide further insights into the safety and effectiveness of HPP in human subjects.
In terms of pharmacokinetics, studies have shown that HPP exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and has a moderate half-life, which allows for once-daily dosing regimens. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, with major metabolites being excreted via urine.
The safety profile of HPP has also been extensively evaluated. Preclinical toxicology studies have demonstrated that it is well-tolerated at therapeutic doses with no significant adverse effects observed. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human populations.
In conclusion, 1-(3-Hydroxypiperidin-1-yl)pentan-1-one (HPP), CAS No. 1154909-71-3, is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that HPP will play an increasingly important role in the treatment of various diseases.
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